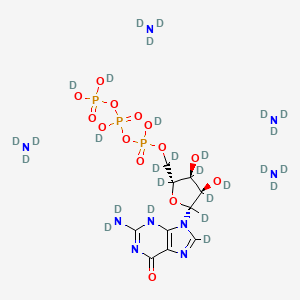

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H28N9O14P3 |

|---|---|

Molecular Weight |

619.48 g/mol |

InChI |

InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |

InChI Key |

QTWNASBTVYMQDQ-FCQNNZSGSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Guanosine 5'-triphosphate (GTP), Ammonium Salt-d27: Principles and Applications

Introduction: Beyond the Canonical Role - The Significance of Deuterated GTP in Modern Research

Guanosine 5'-triphosphate (GTP) is a fundamental purine nucleoside triphosphate integral to a myriad of cellular processes. It serves as a crucial building block for RNA synthesis during transcription and plays a vital role in energy transfer, protein synthesis, and microtubule dynamics.[1][2][3] Its significance, however, extends far beyond these foundational roles, acting as a critical signaling molecule, particularly in pathways mediated by G-proteins.[1][4] This guide provides an in-depth exploration of Guanosine 5'-triphosphate (GTP), with a specialized focus on its deuterated analogue, Guanosine 5'-triphosphate, ammonium salt-d27.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in GTP-d27 offers a powerful tool for researchers. This isotopic labeling provides a unique analytical signature, enabling precise quantification and metabolic tracing in complex biological systems.[5][6] For researchers, scientists, and drug development professionals, understanding the nuances of both native GTP and its deuterated form is paramount for designing robust experiments and interpreting data with high confidence. This guide will delve into the core biochemistry of GTP, the practical advantages of using GTP-d27, and provide detailed protocols for its application in key research areas.

I. The Biochemical Landscape of Guanosine 5'-triphosphate (GTP)

GTP's multifaceted involvement in cellular function stems from the high-energy phosphoanhydride bonds within its triphosphate moiety.[3] Hydrolysis of the terminal phosphate to form Guanosine 5'-diphosphate (GDP) releases a significant amount of energy, which is harnessed to drive various biochemical reactions.[3]

A. Central Roles in Cellular Metabolism and Function:

-

Energy Transduction: Similar to ATP, GTP serves as an energy currency in specific metabolic pathways, such as gluconeogenesis and the citric acid cycle.[1][3] It is readily interconverted with ATP by the action of nucleoside-diphosphate kinases.[1]

-

Genetic Translation: During protein synthesis, GTP is essential for the binding of aminoacyl-tRNA to the ribosome and the translocation of the ribosome along the mRNA molecule.[1][2]

-

Microtubule Dynamics: GTP binding to tubulin dimers is critical for microtubule polymerization. The subsequent hydrolysis of GTP to GDP on incorporated tubulin leads to microtubule instability and depolymerization, a process vital for cell division and motility.[1][7]

B. The GTP/GDP Switch: A Master Regulator of Cellular Signaling

Perhaps the most critical role of GTP in the context of drug development is its function as a molecular switch in signal transduction pathways. This is primarily mediated by a large family of enzymes known as GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state.

G-Protein Coupled Receptor (GPCR) Signaling:

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[8][9] The activation of these receptors by extracellular ligands initiates a cascade of intracellular events orchestrated by heterotrimeric G-proteins, which are composed of α, β, and γ subunits.[10][11]

The cycle begins with an inactive G-protein heterotrimer bound to GDP.[4] Upon ligand binding to the GPCR, the receptor undergoes a conformational change, enabling it to act as a Guanine Nucleotide Exchange Factor (GEF) for the Gα subunit.[8] This interaction promotes the dissociation of GDP and the binding of the more abundant intracellular GTP.[4] The binding of GTP induces a conformational change in the Gα subunit, causing its dissociation from both the receptor and the Gβγ dimer.[9][10] Both the Gα-GTP and the Gβγ subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, propagating the signal within the cell.[4][8] The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα subunit with the Gβγ dimer and the GPCR, returning the system to its inactive state.[8]

II. Guanosine 5'-triphosphate, Ammonium Salt-d27: A Powerful Analytical Tool

Guanosine 5'-triphosphate, ammonium salt-d27 (GTP-d27) is a stable isotope-labeled version of GTP where multiple hydrogen atoms have been replaced by deuterium.[5] This seemingly subtle modification has profound implications for its use in analytical methodologies.

A. The Rationale for Deuteration in Research Applications

The primary advantage of using deuterated compounds lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference allows for the clear differentiation of the labeled compound from its endogenous, unlabeled counterpart in mass spectrometry (MS) analysis.[5][6]

Key Applications:

-

Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), GTP-d27 serves as an ideal internal standard.[6] When a known amount of the deuterated standard is spiked into a biological sample, it co-elutes with the endogenous GTP. By comparing the MS signal intensity of the deuterated and non-deuterated forms, one can accurately quantify the amount of endogenous GTP, correcting for variations in sample preparation and instrument response.

-

Metabolic Flux Analysis and Tracer Studies: GTP-d27 can be used as a tracer to follow the metabolic fate of GTP in cellular pathways.[6] By introducing the labeled compound to cells or organisms, researchers can track its incorporation into RNA or its conversion to other metabolites, providing valuable insights into metabolic fluxes and pathway dynamics.

-

Biomolecular NMR Spectroscopy: Deuteration can simplify complex Nuclear Magnetic Resonance (NMR) spectra of biomolecules.[12] The different magnetic properties of deuterium compared to hydrogen can be exploited to reduce spectral crowding and aid in the structural and dynamic analysis of GTP-binding proteins and nucleic acids.[12][13]

B. Chemical and Physical Properties of GTP-d27

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₈N₉O₁₄P₃ | [5] |

| Molecular Weight | 619.48 g/mol | [5][12] |

| Isotopic Purity | Typically >97% | [12] |

| Storage Conditions | -20°C, protect from light | [12][14] |

Stability and Handling: GTP and its salts are known to be unstable, particularly in solution.[15] It is recommended to store GTP-d27 at -20°C and to prepare solutions fresh before use.[14][15] If stock solutions are necessary, they should be prepared in an appropriate buffer (e.g., pH 7.5) and stored in aliquots at -20°C to minimize freeze-thaw cycles.[15][16]

III. Experimental Protocols and Methodologies

The following protocols are provided as a guide for the application of GTP-d27 in common research workflows. Researchers should optimize these protocols for their specific experimental systems.

A. Protocol 1: Preparation of GTP-d27 as an Internal Standard for LC-MS Quantification

This protocol outlines the steps for preparing a GTP-d27 internal standard stock solution and its use in the quantification of endogenous GTP in a cell lysate sample.

Materials:

-

Guanosine 5'-triphosphate, ammonium salt-d27

-

Ultrapure water

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Preparation of GTP-d27 Stock Solution (1 mg/mL): a. Allow the vial of GTP-d27 to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of GTP-d27 and dissolve it in 1 mL of ultrapure water to create a 1 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. d. Prepare serial dilutions of the stock solution to create a working solution at a concentration appropriate for your assay (e.g., 1 µg/mL). e. Store the stock and working solutions in aliquots at -20°C.

-

Sample Preparation: a. Harvest and lyse cells using a method compatible with metabolite extraction (e.g., methanol-chloroform extraction). b. To 100 µL of cell lysate, add a known amount of the GTP-d27 internal standard working solution (e.g., 10 µL of a 1 µg/mL solution). The amount added should be comparable to the expected concentration of endogenous GTP. c. Vortex the sample and centrifuge to pellet any debris. d. Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

LC-MS Analysis: a. Use a suitable reverse-phase C18 column for separation. b. The mobile phase can consist of an aqueous solution with formic acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Run a gradient elution to separate GTP from other cellular components. d. Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both endogenous GTP and GTP-d27 in either positive or negative ion mode.

-

Data Analysis: a. Integrate the peak areas for both the endogenous GTP and the GTP-d27 internal standard. b. Calculate the ratio of the peak area of endogenous GTP to the peak area of GTP-d27. c. Create a standard curve using known concentrations of unlabeled GTP spiked with the same amount of internal standard. d. Determine the concentration of endogenous GTP in the sample by comparing its peak area ratio to the standard curve.

B. Protocol 2: GTPase Activity Assay Using a Phosphate Detection Method

This protocol describes a general method to measure the GTPase activity of a purified enzyme by quantifying the release of inorganic phosphate (Pi) upon GTP hydrolysis.

Materials:

-

Purified GTPase enzyme

-

Guanosine 5'-triphosphate (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of GTP (e.g., 10 mM) in the assay buffer. b. Prepare a dilution series of the phosphate standard in the assay buffer.

-

Enzyme Reaction: a. In a 96-well plate, set up the reactions by adding the assay buffer, the GTPase enzyme at the desired concentration, and varying concentrations of the GTP substrate. b. Include control wells without the enzyme (to measure non-enzymatic GTP hydrolysis) and without GTP (to measure any background phosphate in the enzyme preparation). c. Initiate the reaction by adding the GTP solution to each well. d. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

-

Phosphate Detection: a. Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent typically contains an acidic component that will denature the enzyme. b. Allow the color to develop for the recommended time.

-

Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. c. Determine the amount of phosphate released in each reaction well by interpolating from the standard curve. d. Calculate the specific activity of the GTPase enzyme (e.g., in nmol of Pi released per minute per mg of enzyme).

IV. Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

A. The GTP-GDP Cycle in G-Protein Signaling

Caption: The GTP-GDP cycle illustrating the activation and inactivation of heterotrimeric G-proteins.

B. Experimental Workflow for GTP Quantification using GTP-d27

Caption: A streamlined workflow for the quantification of endogenous GTP using GTP-d27 as an internal standard.

V. Conclusion and Future Perspectives

Guanosine 5'-triphosphate is a cornerstone of cellular biochemistry, and its deuterated analogue, GTP-d27, provides an invaluable tool for modern life sciences research. The ability to accurately quantify GTP levels and trace its metabolic fate is crucial for understanding the intricate signaling networks that govern cellular behavior in both health and disease. For professionals in drug development, a thorough understanding of GTP's role in GPCR signaling and the practical application of tools like GTP-d27 is essential for identifying and validating novel therapeutic targets. As analytical technologies continue to advance in sensitivity and resolution, the application of stable isotope-labeled compounds like GTP-d27 will undoubtedly play an increasingly important role in unraveling the complexities of cellular signaling and advancing the frontiers of medicine.

References

-

Guanosine triphosphate. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link][1]

-

Revvity. (n.d.). Guanosine 5'-Triphosphate, Ammonium Salt, [8-3H(N)]. Retrieved January 5, 2026, from a Revvity product page.[14][17]

-

PubChem. (n.d.). Guanosine Triphosphate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link][18]

-

Guanosine triphosphate. (2014, October 31). YouTube. Retrieved January 5, 2026, from a YouTube video explaining GTP.[2]

-

Biology Online. (2023, May 29). Guanosine triphosphate Definition and Examples. Retrieved January 5, 2026, from [Link][3]

-

Hill, S. J., et al. (n.d.). G protein-coupled receptor signaling: transducers and effectors. Physiological Reviews. Retrieved January 5, 2026, from a journal article on GPCR signaling.[4]

-

Latorraca, N. R., et al. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Retrieved January 5, 2026, from [Link][8]

-

G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link][9]

-

Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling. Retrieved January 5, 2026, from [Link][10]

-

FooDB. (2011, September 21). Showing Compound Guanosine triphosphate (FDB022527). Retrieved January 5, 2026, from [Link][7]

-

TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved January 5, 2026, from [Link][11]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Guanosine 5′-triphosphate (GTP), ammonium salt (D, 97%) CP 90% (in solution). Retrieved January 5, 2026, from a CIL product page.[12]

-

Merck Millipore. (n.d.). Product Information - Guanosine 5'-Triphosphate Sodium. Retrieved January 5, 2026, from a Merck Millipore product information sheet.[15]

-

TriLink BioTechnologies. (n.d.). Guanosine-5'-Triphosphate. Retrieved January 5, 2026, from a TriLink product page.[16]

-

Higson, A. P., & Jones, C. (1991). 19F and 31P NMR spectroscopy of G protein alpha subunits. Mechanism of activation by Al3+ and F-. The Journal of biological chemistry, 266(6), 3369–3372.[13]

Sources

- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. biologyonline.com [biologyonline.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Buy Guanosine 5'-triphosphate (GTP), ammonium salt-d27 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Showing Compound Guanosine triphosphate (FDB022527) - FooDB [foodb.ca]

- 8. ahajournals.org [ahajournals.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. isotope.com [isotope.com]

- 13. 19F and 31P NMR spectroscopy of G protein alpha subunits. Mechanism of activation by Al3+ and F- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Guanosine Triphosphate | C10H16N5O14P3 | CID 135398633 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the Properties and Applications of Deuterium-Labeled GTP

For the dedicated researcher in the life sciences and drug development, the subtle manipulation of molecular architecture can unlock profound insights. This guide delves into the world of isotopic labeling, focusing on a molecule central to cellular signaling and metabolism: Guanosine-5'-triphosphate (GTP). Specifically, we will explore the unique properties and powerful applications of deuterium-labeled GTP (D-GTP). By replacing hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), we create a powerful molecular probe that can elucidate reaction mechanisms, quantify metabolic fluxes, and dissect complex protein dynamics. This document serves as a technical resource for scientists seeking to leverage the unique attributes of D-GTP in their research endeavors.

The Foundation: Understanding the Impact of Deuteration

The substitution of hydrogen with deuterium, while seemingly a minor alteration, imparts significant changes to the physicochemical properties of a molecule. This is primarily due to the greater mass of deuterium (approximately double that of protium), which leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond is stronger and more stable, requiring more energy to break.[2] This fundamental difference gives rise to several key effects that are exploited in research.

The Kinetic Isotope Effect (KIE)

When a C-H bond is cleaved in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of mechanistic enzymology.[1] The magnitude of the KIE (expressed as the ratio of the reaction rate with the light isotope to that with the heavy isotope, kH/kD) provides invaluable information about the transition state of the reaction.[3] For enzymatic reactions involving GTP hydrolysis, selective deuteration of the ribose or guanine moiety can help to pinpoint the exact steps involving C-H bond cleavage.

Physicochemical and Stability Profile

Deuteration can subtly alter a molecule's physical properties, including its melting point, solubility, and hydrophobicity.[4] While these changes are often modest, they can be significant in the context of sensitive biological systems. More importantly, the increased strength of C-D bonds can enhance the metabolic stability of a molecule by slowing down enzymatic degradation, a principle that is increasingly being exploited in drug development.[2] For D-GTP, this can translate to a longer half-life in cellular or in vitro systems, which can be advantageous in certain experimental setups. It is important to note, however, that even "stable" GTP analogs can be subject to enzymatic degradation in biological preparations.[5]

Synthesis of Deuterium-Labeled GTP

The preparation of D-GTP can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired labeling pattern and the required scale of production.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce deuterium at specific, non-labile positions on the guanine base or the ribose sugar. A common strategy involves the use of deuterated starting materials and protecting group chemistry to build the desired D-GTP isotopologue. For instance, a deuterated ribose derivative can be coupled with a protected guanine base, followed by phosphorylation to yield the triphosphate.[4]

Enzymatic Synthesis

For uniform or extensive labeling, enzymatic synthesis is often the preferred method. This typically involves the use of a series of enzymes in a cascade reaction to build the nucleotide from simpler, deuterated precursors.[6] For example, E. coli strains can be cultured in a deuterium-enriched medium (containing D₂O and deuterated glucose), leading to the incorporation of deuterium into the cellular pool of nucleotides, including GTP.[6]

Core Applications in Research and Development

The unique properties of D-GTP make it an invaluable tool in a variety of research applications, from fundamental biochemistry to preclinical drug discovery.

Mechanistic Elucidation with the Kinetic Isotope Effect

As previously mentioned, the KIE is a powerful tool for probing enzymatic mechanisms. By comparing the rate of a GTP-dependent reaction (e.g., hydrolysis by a GTPase) with GTP and D-GTP, researchers can determine if a C-H bond cleavage is involved in the rate-limiting step.

Experimental Protocol: Measuring the Kinetic Isotope Effect of GTP Hydrolysis

This protocol outlines a general procedure for determining the KIE of a GTPase-catalyzed hydrolysis reaction using D-GTP.

-

Substrate Preparation: Prepare solutions of both unlabeled GTP and D-GTP of known concentrations. The position of the deuterium label on GTP will depend on the hypothesized mechanism.

-

Enzyme Preparation: Purify the GTPase of interest to homogeneity.

-

Reaction Setup: Prepare parallel reaction mixtures containing the GTPase, reaction buffer, and either GTP or D-GTP.

-

Initiation and Time Points: Initiate the reactions by adding the enzyme. At various time points, quench the reaction (e.g., with acid or by rapid freezing).

-

Product Quantification: Quantify the amount of GDP produced in each reaction at each time point. This can be done using various methods, such as HPLC, mass spectrometry, or a coupled enzyme assay.

-

Rate Determination: Plot the concentration of GDP produced over time for both the GTP and D-GTP reactions. Determine the initial reaction rates (v₀) from the linear portion of the curves.

-

KIE Calculation: Calculate the KIE as the ratio of the initial rate for the unlabeled GTP to that of the D-GTP (KIE = v₀(GTP) / v₀(D-GTP)).

Probing Protein Conformation and Dynamics with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[7] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a D₂O-based buffer. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a detailed map of the protein's structure and flexibility.[7] By comparing the HDX profile of a protein in the absence and presence of D-GTP, researchers can identify the binding site of the nucleotide and characterize any conformational changes that occur upon binding.[8]

Experimental Workflow: HDX-MS Analysis of Protein-GTP Interaction

Caption: Workflow for HDX-MS analysis of protein-GTP interactions.

Quantitative Analysis with Mass Spectrometry

Deuterium-labeled GTP is an ideal internal standard for quantitative mass spectrometry-based assays.[9] Because it is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[10] By adding a known amount of D-GTP to a biological sample, the endogenous GTP concentration can be accurately quantified by comparing the mass spectrometric signal intensities of the labeled and unlabeled species.[11]

Experimental Protocol: Quantification of GTP in Biological Samples using D-GTP as an Internal Standard

-

Sample Preparation: Lyse cells or homogenize tissues to extract metabolites.

-

Internal Standard Spiking: Add a known concentration of D-GTP to the sample lysate.

-

Extraction: Perform a metabolite extraction procedure (e.g., using methanol/chloroform) to separate the aqueous metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions for both unlabeled GTP and D-GTP.

-

Quantification: Determine the ratio of the peak areas of the endogenous GTP to the D-GTP internal standard.

-

Concentration Calculation: Calculate the concentration of endogenous GTP in the original sample using a standard curve generated with known concentrations of unlabeled GTP and a fixed concentration of the D-GTP internal standard.

Elucidating G-Protein Signaling Pathways

GTP binding and hydrolysis are central to the function of G-proteins, which act as molecular switches in a vast array of signal transduction pathways.[12] D-GTP, along with non-hydrolyzable GTP analogs, can be used to study the activation and deactivation cycles of G-proteins. For example, by using D-GTP in a G-protein activation assay, researchers can investigate the kinetics of nucleotide binding and the conformational changes that lead to downstream signaling.[13]

Signaling Pathway: G-Protein Activation Cycle

Caption: Simplified G-protein activation and deactivation cycle.

Data Interpretation and Considerations

When working with D-GTP, it is crucial to carefully consider the potential for back-exchange of deuterium with protons from the solvent, especially for labile positions.[14] This can be minimized by working in D₂O-based buffers and by using appropriate quenching conditions in techniques like HDX-MS. In mass spectrometry, it is important to account for the mass shift due to deuterium incorporation and to be aware of potential changes in fragmentation patterns.[14]

Table 1: Physicochemical Properties of GTP and Deuterated GTP (D₄-GTP)

| Property | GTP (Guanosine-5'-triphosphate) | D₄-GTP (Guanosine-5'-triphosphate-d₄) | Rationale for Difference |

| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₀H₁₂D₄N₅O₁₄P₃ | Replacement of 4 H atoms with D atoms. |

| Molecular Weight | ~523.18 g/mol | ~527.20 g/mol | Increased mass due to deuterium. |

| C-H/C-D Bond Energy | Lower | Higher | Due to lower zero-point vibrational energy of C-D bonds.[1] |

| Metabolic Stability | Baseline | Potentially Increased | Slower enzymatic cleavage of C-D bonds (KIE).[2] |

| Solubility in H₂O | High | Slightly altered | Deuteration can subtly affect intermolecular interactions.[4] |

Note: The exact properties of D-GTP can vary depending on the specific positions and number of deuterium atoms.

Conclusion

Deuterium-labeled GTP is a versatile and powerful tool for researchers in the life sciences. From elucidating the intricate mechanisms of enzymatic reactions to quantifying cellular metabolites and dissecting complex signaling pathways, the applications of D-GTP are vast and impactful. By understanding the fundamental principles of isotope effects and leveraging modern analytical techniques, scientists can harness the "unseen hand" of deuterium to gain deeper insights into the fundamental processes of life.

References

- Du, X., et al. (2004). Kinetic isotope effects in Ras-catalyzed GTP hydrolysis: evidence for a loose transition state. Proceedings of the National Academy of Sciences, 101(23), 8862-8867.

- Du, X., et al. (2008). A method to determine 18O kinetic isotope effects in the hydrolysis of nucleotide triphosphates. Analytical Biochemistry, 372(2), 157-165.

- Gao, J., et al. (2023). Stereoselective biocatalytic α-deuteration of l-amino acids by a pyridoxal 5′-phosphate-dependent mannich cyclase. ChemBioChem.

- Guan, S., et al. (1997). A nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Analytical Biochemistry, 250(1), 51-57.

- Heller, D., et al. (2018). Enzymatic synthesis of isotopically labelled purine deoxyribonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 26-32.

- Hollins, J. J., & Lareau, R. T. (2004). The kinetic isotope effect in the search for deuterated drugs. Current Topics in Medicinal Chemistry, 4(14), 1485-1493.

- Kleuss, C., et al. (1994). Mechanism of GTP hydrolysis by G-protein alpha subunits. Proceedings of the National Academy of Sciences, 91(21), 9828-9831.

- Konermann, L., et al. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234.

- Luo, R., et al. (2007). Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP-ASAP1 complex. Biochemical Journal, 402(3), 439-446.

- Sprang, S. R. (2016). Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis. Journal of Biological Chemistry, 291(14), 7352-7359.

- Trabjerg, E., et al. (2023).

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and Bioanalytical Chemistry, 391(5), 1543-1546.

- Wang, L., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.

- Zhang, Y., et al. (2018). Chemical basis for deuterium labeling of fat and NADPH. Cell Chemical Biology, 25(10), 1225-1235.e5.

- BenchChem. (2025). Troubleshooting Unexpected Fragments in Mass Spectra of Deuterated Compounds. Technical Support Center.

- Cambridge Isotope Laboratories, Inc. (2024).

- Revvity. (n.d.). GTP binding assay.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (n.d.). Hydrogen Deuterium Exchange (HDX) mass spectrometry.

- Zeochem. (n.d.). Deuterium Labeled Compounds.

- Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.

- Atzrodt, J., et al. (2007). The kinetic isotope effect in the search for deuterated drugs.

- Chung, K. Y., et al. (2015). Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry. Methods in Enzymology, 556, 335-353.

- Klotz, K. N., & Lohse, M. J. (1986). Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors. Molecular Pharmacology, 29(5), 458-463.

- Kuchtey, J., et al. (2004). Kinetic isotope effects in Ras-catalyzed GTP hydrolysis: evidence for a loose transition state. Proceedings of the National Academy of Sciences, 101(23), 8862-8867.

- Li, J., et al. (2020). Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation.

- Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.

- Mueller, D. R., et al. (2013). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.

- Simon, E. S., et al. (1990). Convenient Syntheses of Cytidine 5'-Triphosphate (CTP), Guanosine 5'-Triphosphate (GTP), and Uridine 5'-Triphosphate (UTP) and Their Use in the Preparation of UDP-Glucose, UDP-Glucuronic Acid, and GDP-Mannose. The Journal of Organic Chemistry, 55(6), 1834-1841.

- Tera, M., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.

- Tugarova, A. V., & Kamyshny, A. L. (2017). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 9(10), 1129-1144.

- Yan, X., et al. (2018). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR, 71(1), 103-113.

- Zhang, Z., & Smith, D. L. (1993). Determination of the structural basis of protein-ligand interactions by hydrogen/deuterium exchange. Protein Science, 2(4), 522-531.

- MedChemExpress. (n.d.). Guanosine 5'-triphosphate (GTP), ammonium salt-d27. Product Page.

- MedChemExpress. (n.d.).

- Nakashima, Y., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Systems Design & Engineering, 8(11), 1403-1410.

- PubChem. (n.d.).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Kinetic isotope effect. Article.

- YouTube. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94).

- YouTube. (2020, January 7). G-Protein and GTPase Switching Mechanism.

Sources

- 1. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanosine Triphosphate | C10H16N5O14P3 | CID 135398633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Introduction: The Significance of Deuterated GTP

An In-depth Technical Guide to the Synthesis of Deuterated (d) GTP Ammonium Salt for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Guanosine-5'-triphosphate (d-GTP), isolated as a stable ammonium salt. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, rationale for methodological choices, and practical insights essential for successfully producing this critical research tool. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

Guanosine-5'-triphosphate (GTP) is a fundamental molecule in cellular bioenergetics, signaling, and as a precursor for DNA and RNA synthesis.[1] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), creates a powerful probe for sophisticated analytical techniques. Deuterated nucleotides are instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy studies of nucleic acids and their protein complexes.[2][3] By selectively deuterating the ribose and/or base moieties, researchers can simplify complex proton NMR spectra, reduce spectral line-widths, and observe nuclear Overhauser effects (NOEs) over larger distances, thereby enabling the structural and dynamic characterization of large biomolecular systems that would otherwise be intractable.[3][4]

This guide focuses on an enzymatic approach, which is widely regarded for its efficiency, high yields, and stereospecificity in producing complex biomolecules like nucleotides, a feat that remains challenging for purely chemical methods.[3][5]

The Synthetic Strategy: An Enzymatic Cascade

The synthesis of deuterated GTP is most effectively achieved through a multi-enzyme, one-pot reaction. This bio-catalytic cascade mimics the natural nucleotide biosynthesis pathways, starting from a deuterated sugar source and culminating in the desired triphosphate.

Rationale for an Enzymatic Approach

While chemical synthesis of nucleotide analogs is possible, it often involves complex protection/deprotection steps, harsh reaction conditions, and can result in low yields and stereoisomeric mixtures.[5] In contrast, enzymatic synthesis offers several distinct advantages:

-

Stereospecificity: Enzymes operate with absolute stereochemical control, ensuring the production of the biologically active isomer.

-

High Efficiency: The pentose-phosphate and nucleotide biosynthesis pathways are highly optimized, allowing for efficient conversion of precursors.[3]

-

Mild Conditions: Reactions are conducted in aqueous buffers at or near physiological pH and temperature, preserving the integrity of the delicate nucleotide products. GTP is known to be an unstable compound, making these mild conditions crucial.[1]

-

Simplified Workflow: A "one-pot" reaction minimizes intermediate purification steps, streamlining the overall process.

The Reaction Pathway

The synthesis begins with a perdeuterated glucose precursor and leverages enzymes from the pentose-phosphate pathway to generate deuterated ribose, which is subsequently converted into GTP by nucleotide biosynthesis and salvage pathway enzymes.[3]

Caption: Simplified enzymatic pathway for the synthesis of deuterated GTP.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis, purification, and characterization of d-GTP ammonium salt.

Part A: Enzymatic Synthesis of d-GTP

The synthesis is performed as a one-pot reaction. The enzymes required are commercially available or can be purified from overexpression systems.[3]

Reagents and Materials:

-

Perdeuterated D-Glucose (e.g., D-glucose-1,2,3,4,5,6,6-d7)

-

Guanosine

-

Adenosine-5'-triphosphate (ATP)

-

Enzyme cocktail (including, but not limited to: Hexokinase, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconate dehydrogenase, Ribose-5-phosphate isomerase, PRPP synthetase, GMP kinase, Nucleoside diphosphate kinase)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT)

Procedure:

-

Reaction Setup: In a sterile reaction vessel, combine the reaction buffer, MgCl₂, DTT, perdeuterated D-glucose, guanosine, and a molar excess of ATP.

-

Enzyme Addition: Add the optimized cocktail of enzymes to the reaction mixture. The specific activity and concentration of each enzyme are critical for reaction efficiency.

-

Incubation: Incubate the reaction at 37°C. The synthesis of GTP can take between 20 to 24 hours to reach optimal yield.[6]

-

Reaction Monitoring: Periodically monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) to track the consumption of guanosine and the formation of GMP, GDP, and GTP.

-

Termination: Once the reaction has reached completion (i.e., the GTP concentration has plateaued), terminate the reaction by adding an equal volume of cold ethanol or by heat inactivation, followed by centrifugation to precipitate the enzymes and other proteins.

Part B: Purification via Ion-Exchange Chromatography

Purification is essential to isolate the d-GTP from unreacted substrates, byproduct nucleotides (ADP, AMP), and buffer components. Strong Anion Exchange (SAX) chromatography is highly effective for this purpose.[7]

Materials:

-

Supernatant from the terminated synthesis reaction

-

SAX Chromatography Column (e.g., POROS 50 HQ)

-

Buffer A: 5 mM Ammonium Bicarbonate, pH 8.0

-

Buffer B: 1 M Ammonium Bicarbonate, pH 8.0

-

HPLC or FPLC system

Procedure:

-

Sample Preparation: Filter the supernatant from the synthesis reaction through a 0.22 µm filter to remove any remaining particulates.

-

Column Equilibration: Equilibrate the SAX column with Buffer A until a stable baseline is achieved.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Elution: Elute the bound nucleotides using a linear gradient of Buffer B. The highly negatively charged triphosphate (GTP) will elute at a higher salt concentration than the diphosphate (GDP) and monophosphate (GMP) species.

-

Fraction Collection: Collect fractions throughout the elution gradient. Analyze the fractions corresponding to the GTP peak by HPLC or UV-Vis spectroscopy (at 252 nm) to confirm the presence of the product.

-

Pooling and Lyophilization: Pool the pure fractions containing d-GTP. Freeze the pooled sample and lyophilize to dryness. This process removes the volatile ammonium bicarbonate buffer, yielding the final product as a fluffy white solid of d-GTP ammonium salt.[7]

Part C: Characterization and Quality Control

Rigorous characterization is mandatory to validate the identity, purity, and isotopic enrichment of the final product.

Methods:

-

Purity Analysis (HPLC): Analyze the final product using an analytical anion-exchange or reverse-phase HPLC column. Purity should typically exceed 98%.

-

Identity Confirmation (Mass Spectrometry): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the deuterated GTP. The observed mass should correspond to the theoretical mass calculated for the specific deuteration pattern, confirming successful isotopic incorporation.[8]

-

Structural Verification (NMR Spectroscopy):

-

¹H NMR: Acquire a proton NMR spectrum to confirm the absence of signals at the deuterated positions.

-

³¹P NMR: Acquire a phosphorus NMR spectrum to confirm the presence and integrity of the triphosphate moiety, which should show three distinct peaks with characteristic coupling.[7]

-

¹³C NMR: A proton-decoupled ¹³C spectrum of deuterated derivatives will show a characteristic triplet signal for deuterium-carbon spin-spin coupling, providing additional evidence of deuterium incorporation.[8]

-

Summary of Quantitative Data

The following table provides target parameters for a successful synthesis. Actual results may vary based on specific enzyme activities and reaction optimization.

| Parameter | Target Value | Reference |

| Reaction Time | 20 - 24 hours | [6] |

| Typical Yield | 61 - 76% | [6] |

| Final Purity (HPLC) | > 98% | Internal Standard |

| Isotopic Enrichment | > 98% D | [8][9] |

Overall Experimental Workflow

The entire process from synthesis to final product can be visualized as a linear progression of distinct stages, each with its own quality control checkpoints.

Caption: High-level workflow for the production of d-GTP ammonium salt.

Stability, Storage, and Handling

Guanosine triphosphate is an inherently unstable molecule, susceptible to hydrolysis.[1] The ammonium salt form provides reasonable stability as a solid.

-

Storage: The lyophilized solid should be stored desiccated at -20°C or below.[1]

-

Solution Stability: For experimental use, prepare solutions immediately before use in a suitable buffer. If a stock solution is required, it should be prepared in an appropriate buffer (e.g., Tris-HCl, pH 7.5), aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]

References

-

Dayie, K. T., et al. (2002). Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons. ScienceOpen. [Link]

-

Reeve, A. E., & Huang, R. C. (1983). Synthesis and affinity purification of beta-32P-labeled [gamma-S]GTP. Analytical Biochemistry. [Link]

-

Krueger, E. (2024). Development of Chemical Probes to Study Protein Guanosine Monophosphorylation. Purdue University Graduate School. [Link]

-

Cromsigt, J. A., et al. (2000). Synthesis of specifically deuterated nucleotides for NMR studies on RNA. Journal of Biomolecular Structure & Dynamics. [Link]

-

Rejzek, M., & Le, T. B. K. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. [Link]

-

Shishmalov, A. V., et al. (2015). Stereoselective Nucleoside Deuteration for NMR Studies of DNA. PubMed Central. [Link]

-

Rebhun, J. F., et al. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. Biology Methods and Protocols. [Link]

-

Watkins, J. M., et al. (2023). Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. bioRxiv. [Link]

-

Scionti, V. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]

-

Li, J., & Byrd, R. A. (2022). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biological Chemistry. [Link]

-

Li, J., & Byrd, R. A. (2022). A simple protocol for the production of highly deuterated proteins for biophysical studies. Europe PMC. [Link]

-

Substrate scope for the synthesis of deuterated peptides. (n.d.). ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Hypha Discovery Website. [Link]

-

Gnezdilov, O. I., et al. (2016). Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. PubMed Central. [Link]

- Cornell, P. W. (1950). Method for improving the storage stability of ammonium salts.

-

Thiyagarajan, S., et al. (2000). Crystal and molecular structure of the ammonium salt of the dinucleoside monophosphate d(CpG). PubMed. [Link]

-

Wu, L., et al. (2017). Synthesis of a Novel Double Salt: Ammonium 3,4-Diamino-1,2,4-triazolium Styphnate. ResearchGate. [Link]

-

Pielichowski, J., & Pielichowski, K. (2000). On the thermal stability of some ammonium salts. ResearchGate. [Link]

-

Grand Union DTP. (n.d.). How to Apply. Grand Union DTP Website. [Link]

-

Northwestern University. (n.d.). Training Opportunities. Feinberg School of Medicine Website. [Link]

-

Miele, M., et al. (2020). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

-

Rejzek, M., & Le, T. B. K. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. [Link]

-

Li, Y., et al. (2022). A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. E3S Web of Conferences. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. otsuka.co.jp [otsuka.co.jp]

- 5. Item - Development of Chemical Probes to Study Protein Guanosine Monophosphorylation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

Guanosine 5'-triphosphate-d27 structure and stability

An In-Depth Technical Guide to the Structure and Stability of Guanosine 5'-triphosphate-d27

Authored by a Senior Application Scientist

Foreword: The Isotopic Advantage in Nucleotide Research

Guanosine 5'-triphosphate (GTP) is a cornerstone of cellular function, serving not only as a monomer for RNA synthesis but also as a critical energy currency and a signaling molecule in a myriad of biological processes.[1][2][3] Its central role in pathways mediated by G-proteins makes it a molecule of immense interest in fundamental research and as a target for therapeutic intervention.[2][3] To dissect the intricate mechanisms involving GTP, researchers require sophisticated tools that can probe its structure, stability, and interactions with unparalleled precision. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (D or ²H), offers such a tool.

This technical guide provides an in-depth exploration of Guanosine 5'-triphosphate-d27 (GTP-d27), a perdeuterated isotopologue of GTP. We will delve into the profound impact of deuteration on the molecule's physicochemical properties and explore how these changes are leveraged in advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals who seek to understand and apply the unique advantages of deuterated nucleotides in their work.

The Rationale for Deuteration: Beyond a Simple Mass Change

Deuteration is the process of replacing hydrogen atoms in a molecule with deuterium.[4][5] While chemically similar to hydrogen, the additional neutron in the deuterium nucleus doubles its mass. This seemingly subtle change has significant consequences for the molecule's properties and its behavior in analytical experiments.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[5][6][7] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of deuteration's utility in drug development. By selectively deuterating sites on a drug molecule that are prone to metabolic breakdown, its metabolic stability can be enhanced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life.[4][6][7]

Advantages in Analytical Methodologies

Deuterated compounds are invaluable in a range of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of proton signals in a deuterated molecule simplifies complex ¹H NMR spectra, allowing for clearer structural elucidation of binding partners or the molecule itself.[8]

-

Mass Spectrometry (MS): Deuterated compounds are ideal internal standards for quantitative MS-based assays due to their near-identical chemical behavior but distinct mass.[6]

-

Neutron Scattering: Hydrogen and deuterium scatter neutrons very differently.[9][10][11] This large difference in neutron scattering length allows for "contrast variation" techniques, where parts of a biological complex can be made effectively "invisible" to neutrons, enabling the study of the remaining components with exceptional clarity.[10][11] Perdeuteration, as in GTP-d27, is particularly advantageous for reducing incoherent scattering from hydrogen, which significantly improves the signal-to-noise ratio in neutron crystallography and scattering experiments.[9]

Synthesis and Structural Characterization of GTP-d27

The production of perdeuterated GTP-d27 is a specialized process that typically relies on biological synthesis to achieve high levels of deuterium incorporation.

Biosynthetic Approach

A common method for producing deuterated biomolecules is through recombinant expression in organisms grown in a deuterated minimal medium.[9] For GTP-d27, this would involve culturing a suitable microorganism (e.g., E. coli) in a medium where the primary solvent is heavy water (D₂O) and the carbon source is a deuterated compound like deuterated glucose or glycerol.[9][11] The cellular machinery then synthesizes the necessary biomolecules, including GTP, incorporating deuterium atoms from the surrounding environment. Subsequent purification steps, such as high-performance liquid chromatography (HPLC), are required to isolate the GTP-d27.

Structural Verification Workflow

Confirming the identity and isotopic enrichment of the synthesized GTP-d27 is a critical quality control step. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.

Caption: Workflow for the synthesis and characterization of GTP-d27.

Protocol 1: Mass Spectrometric Analysis of GTP-d27

-

Sample Preparation: Prepare a dilute solution of the purified GTP-d27 in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to accurately determine the molecular mass.

-

Analysis: Acquire the mass spectrum. The expected molecular weight of GTP-d27 will be significantly higher than that of non-deuterated GTP due to the mass of the 27 deuterium atoms.

-

Validation: Compare the observed mass with the theoretical mass of GTP-d27 to confirm successful perdeuteration. The isotopic distribution pattern can also provide information about the level of deuterium incorporation.

Protocol 2: NMR Spectroscopic Analysis of GTP-d27

-

Sample Preparation: Dissolve the purified GTP-d27 in D₂O.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. A high degree of deuteration will be confirmed by the significant reduction or complete absence of signals in the proton spectrum, corresponding to the non-exchangeable C-H protons.

-

³¹P NMR: Acquire a phosphorus-31 NMR spectrum to confirm the integrity of the triphosphate chain. Three distinct signals corresponding to the α, β, and γ phosphates should be observed.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to further verify the carbon skeleton of the molecule.

Caption: Structural components of Guanosine 5'-triphosphate.

Stability Considerations for GTP-d27

The stability of deuterated compounds is a critical factor for their effective use.[12][13] Both chemical and metabolic stability are influenced by deuteration.

Chemical Stability and Storage

Like their non-deuterated counterparts, the chemical stability of deuterated compounds is affected by temperature, light, and humidity.[12] To maintain the integrity and isotopic enrichment of GTP-d27, stringent storage and handling protocols are essential.

Protocol 3: Recommended Storage and Handling of GTP-d27

-

Temperature: For long-term storage, GTP-d27 should be stored as a solid at -20°C or below.

-

Light: Protect the compound from light by storing it in amber vials or other light-blocking containers.[12][14]

-

Moisture: Deuterated compounds can be hygroscopic.[15] Store in a desiccated environment. Before opening a container stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation, which can introduce moisture and potentially lead to H-D exchange at labile positions.[12][13]

-

Handling: When preparing solutions, handle the compound under a dry, inert atmosphere (e.g., in a glove box) if possible.[15] Use anhydrous solvents to prepare stock solutions. For aqueous solutions, use D₂O to prevent back-exchange of any labile deuterium atoms.

| Storage Condition | Recommendation for GTP-d27 | Rationale |

| Temperature | ≤ -20°C (long-term, solid) | Minimizes chemical degradation. |

| 2-8°C (short-term, solution) | Suitable for working solutions.[16] | |

| Light | Store in amber vials/darkness | Prevents light-catalyzed degradation.[12][14] |

| Atmosphere | Dry, inert gas (when handling) | Prevents moisture absorption and H-D exchange.[15] |

| Solvent (for solutions) | Anhydrous organic solvents or D₂O | Preserves isotopic enrichment.[13] |

Impact of Deuteration on Thermal and Solution Stability

The effect of deuteration on the global stability of biomolecules can be complex. While the C-D bond is stronger, the overall effect on properties like thermal stability is not always straightforward. Studies on deuterated proteins have shown both increases and decreases in thermal stability, with changes often being small but measurable.[17][18] It has been suggested that these effects may be attributable to alterations in solvent interactions (e.g., hydrogen bonding in D₂O) rather than changes to intramolecular bonds.[17] For GTP-d27, it is reasonable to assume that its stability profile in solution will be subtly different from that of GTP, a factor to consider in sensitive biophysical experiments.

Applications in Advanced Research

The unique properties of GTP-d27 make it a powerful tool for elucidating biological mechanisms at the molecular level.

Neutron Scattering for Structural Biology

Neutron scattering is a premier technique for visualizing hydrogen atoms, and the use of deuteration greatly enhances its power.[10][19] In a technique like Small-Angle Neutron Scattering (SANS), researchers can study the structure of a GTP-binding protein in complex with GTP-d27. By adjusting the D₂O/H₂O ratio of the solvent, it is possible to "contrast match" the protein, making it effectively invisible to the neutrons. This allows the signal from the bound GTP-d27 to be isolated, providing direct information about its conformation and location within the complex. This approach is invaluable for understanding the structural basis of protein activation and signaling.[10][11]

NMR Spectroscopy of Biomolecular Complexes

Studying large protein-ligand complexes by NMR can be challenging due to spectral overlap. Using deuterated ligands like GTP-d27 can significantly simplify the ¹H NMR spectrum of the complex. This allows for the unambiguous observation of signals from the non-deuterated protein, enabling detailed studies of conformational changes, dynamics, and binding interfaces upon ligand binding.

Probing Drug Metabolism and Pharmacokinetics

In drug discovery, deuteration is a well-established strategy to enhance metabolic stability.[4][5][7] While GTP itself is not a drug, studying the metabolism of deuterated nucleotide analogs can provide fundamental insights into the mechanisms of enzymes involved in nucleotide metabolism. The kinetic isotope effect can be used to probe rate-limiting steps in enzymatic reactions, offering a deeper understanding of catalytic mechanisms.[6]

Conclusion

Guanosine 5'-triphosphate-d27 is more than just a heavy version of a vital nucleotide. It is a precision tool that unlocks new levels of detail in the study of biological systems. The enhanced stability conferred by the kinetic isotope effect and the unique nuclear properties that benefit advanced techniques like neutron scattering and NMR spectroscopy provide researchers with a powerful advantage. By understanding the structure, stability, and proper handling of GTP-d27, scientists and drug development professionals can confidently apply this isotopically labeled molecule to solve complex biological questions, from elucidating fundamental enzymatic mechanisms to designing more effective therapeutic agents.

References

- BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.

- ANSTO. (n.d.). Protein Perdeuteration for Neutron Crystallography.

- Takeda, T., et al. (2021). Deuteration Aiming for Neutron Scattering. PMC - NIH.

- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?

- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.

- BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- Zheng, L. R., & Hong, L. (2019). Combining Neutron Scattering, Deuteration Technique, and Molecular Dynamics Simulations to Study Dynamics of Protein and Its Surface Water Molecules. Chinese Journal of Polymer Science.

- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.

- Clifton, L. A., et al. (n.d.). Exploiting neutron scattering contrast variation in biological membrane studies. PMC.

- Sargsyan, H., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. PubMed.

- Wikipedia. (n.d.). Guanosine triphosphate.

- Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci.

- Selleck Chemicals. (n.d.). Guanosine-5'-triphosphate disodium salt.

- Pozdnyakova, I., et al. (2020). Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity. PMC - NIH.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.

- SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.

- Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery.

- Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- Cayman Chemical. (n.d.). Guanosine 5'-triphosphate (sodium salt hydrate).

- Sigma-Aldrich. (n.d.). Guanosine 5'-Triphosphate, Disodium Salt.

Sources

- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synmr.in [synmr.in]

- 9. apo.ansto.gov.au [apo.ansto.gov.au]

- 10. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ukisotope.com [ukisotope.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cjps.org [cjps.org]

A Senior Application Scientist's Guide to Deuterated Nucleotides in Research

Abstract

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, within nucleotide structures has emerged as a powerful and versatile tool across a multitude of scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and diverse applications of deuterated nucleotides. We will delve into the profound impact of the deuterium kinetic isotope effect on enzymatic reactions and drug metabolism, explore their indispensable role in enhancing resolution and simplifying spectra in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology, and detail their utility as superior internal standards in quantitative mass spectrometry. This guide will further provide detailed, field-proven experimental protocols and workflows, supported by mechanistic insights and authoritative references, to empower researchers to effectively harness the potential of deuterated nucleotides in their own investigations.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

At the heart of the utility of deuterated nucleotides lies the Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon that dictates a change in the rate of a chemical reaction upon isotopic substitution.[1] The covalent bond between carbon and deuterium (C-D) possesses a lower zero-point energy and thus is stronger than the corresponding carbon-hydrogen (C-H) bond.[2] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken instead.[2]

This seemingly subtle difference has profound implications in biological systems, particularly in enzymatic reactions and drug metabolism, where the breaking of C-H bonds is a frequent occurrence.[2][3] Medicinal chemists have long leveraged the deuterium KIE to slow the cytochrome P450 metabolism of drug candidates.[2]

Core Applications in Research and Drug Development

The unique properties of deuterated nucleotides have led to their widespread adoption in several key areas of research:

Elucidating Enzyme Mechanisms with Kinetic Isotope Effects

The KIE is a powerful tool for dissecting the mechanisms of enzymatic reactions.[4] By synthesizing deuterated nucleotide substrates and comparing their reaction rates to their non-deuterated counterparts, researchers can gain invaluable insights into the transition state of a reaction.[4][5]

-

Primary KIEs are observed when the bond to the isotopically labeled atom is broken during the rate-determining step.[4] A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage in the transition state.[2]

-

Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center.[1] These smaller effects can provide information about changes in hybridization and conformation during the reaction.[1]

The variation of observed isotope effects with reactant concentration can be used to determine kinetic mechanisms, while the pH dependence of isotope effects can reveal which steps of a reaction are pH-dependent.[5]

Enhancing Structural Biology with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of nucleic acids and their complexes in solution.[6][7] However, for larger RNA and DNA molecules (>40 nucleotides), spectral complexity and line broadening can severely limit the resolution and interpretability of NMR spectra.[6][8]

Deuteration of nucleotides offers a powerful solution to these challenges:[8]

-

Spectral Simplification: Replacing protons with deuterons, which are NMR-inactive at proton frequencies, effectively removes signals from the proton NMR spectrum, reducing crowding and overlap.[8]

-

Reduced Dipole-Dipole Relaxation: The substitution of hydrogen with deuterium significantly reduces dipole-dipole relaxation, which is a major cause of line broadening in larger molecules.[8] This results in sharper resonance lines and improved spectral resolution.[9]

-

Observation of Longer-Range NOEs: The improved relaxation properties of deuterated molecules allow for the observation of Nuclear Overhauser Effects (NOEs) over larger distances, providing crucial long-range structural constraints.[6]

Researchers can employ either uniform or selective deuteration strategies.[6] In selective deuteration, only specific positions on the ribose or deoxyribose sugar are deuterated, allowing for the targeted simplification of specific spectral regions.[8][10] The use of perdeuterated ribonucleoside triphosphates (rNTPs) in combination with protonated rNTPs allows for the creation of RNA molecules where specific nucleotide types are protonated, enabling spectral editing without the significant signal broadening associated with 13C incorporation.[6]

Improving Pharmacokinetic Profiles in Drug Development

The strategic incorporation of deuterium into drug candidates, a practice sometimes referred to as "deuterium switching," is a valuable strategy for improving their pharmacokinetic (PK) properties.[3][11] By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of metabolic clearance can be slowed, leading to several therapeutic benefits:[3][12]

-

Increased Metabolic Stability: Deuteration can enhance a drug's resistance to metabolic breakdown, particularly by cytochrome P450 enzymes.[3][13]

-

Extended Half-Life: A slower rate of metabolism translates to a longer drug half-life in the body.[3]

-

Increased Drug Exposure (AUC): The total exposure of the body to the drug over time can be significantly increased.[3]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[13]

-

Minimized Formation of Toxic Metabolites: In some cases, deuteration can reduce the formation of undesirable or toxic metabolites.[11]

The FDA has approved the first deuterium-labeled drug, and numerous other deuterated clinical candidates are in development, highlighting the growing importance of this strategy in the pharmaceutical industry.[14]

Superior Internal Standards for Quantitative Mass Spectrometry

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a fundamental technique in drug development and bioanalysis.[15] However, its accuracy can be compromised by matrix effects, inconsistent sample preparation, and instrumental drift.[15] To overcome these challenges, an internal standard (IS) is added to all samples at a known concentration.[15]

Deuterated compounds, including nucleotides, are considered the "gold standard" for internal standards in mass spectrometry for several reasons:[16][17]

-

Identical Physicochemical Properties: Deuterated standards are chemically identical to their non-deuterated counterparts, ensuring they behave identically during sample extraction, chromatography, and ionization.[17]

-

Co-elution with the Analyte: The deuterated IS co-elutes with the target analyte during liquid chromatography, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[16]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer.[17]

The use of deuterated internal standards in isotope dilution mass spectrometry ensures that any loss of analyte during sample processing or fluctuations in instrument response will affect the standard to the same degree, leading to highly accurate and precise quantification.[15]

Experimental Protocols and Methodologies

Enzymatic Synthesis of Specifically Deuterated Ribonucleotides

This protocol outlines a general method for the enzymatic synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, inspired by the work of Tolbert and Williamson.[18]

Objective: To synthesize a complete set of ribonucleoside 5'-triphosphates (ATP, CTP, GTP, and UTP) with specific deuterium labeling at the 1', 2', 3', 4', or 5' position of the ribose moiety.

Core Principle: This method utilizes a series of enzymatic reactions to convert a specifically deuterated D-ribose precursor into the corresponding ribonucleoside triphosphates.

Workflow Diagram:

Caption: Enzymatic synthesis of specifically deuterated NTPs.

Step-by-Step Methodology:

-

Preparation of Deuterated Ribose: Synthesize or procure the desired specifically deuterated D-ribose (e.g., [1'-2H]-D-ribose, [4'-2H]-D-ribose, etc.).[19]

-

Phosphorylation of Ribose: In a buffered reaction mixture, combine the deuterated D-ribose, ATP, and ribokinase. This enzyme will catalyze the transfer of a phosphate group from ATP to the 5' position of the ribose, forming deuterated ribose-5-phosphate.

-

Synthesis of PRPP: Add PRPP synthetase to the reaction mixture. This enzyme will convert the deuterated ribose-5-phosphate into deuterated 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Formation of Nucleoside Monophosphates (NMPs):

-

For the synthesis of AMP, GMP, and UMP, add the respective purine or pyrimidine base (adenine, guanine, or uracil) along with the appropriate phosphoribosyltransferase enzyme to the PRPP-containing reaction mixture.

-

This will result in the formation of the corresponding deuterated nucleoside monophosphate (e.g., [1'-2H]AMP).

-

-

Phosphorylation to Triphosphates: The reaction mixture contains nucleoside monophosphate and diphosphate kinases that will sequentially phosphorylate the NMPs to their diphosphate (NDP) and finally their triphosphate (NTP) forms, using ATP as the phosphate donor.

-

Synthesis of CTP (Separate Reaction): The synthesis of CTP requires a separate enzymatic step. Purified deuterated UTP is incubated with CTP synthetase, glutamine (as a nitrogen source), and ATP (as a cofactor) to catalyze its conversion to CTP.[18]

-

Purification: Purify the resulting deuterated NTPs using chromatographic techniques such as anion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

In Vitro Transcription for the Production of Deuterated RNA

Objective: To synthesize a deuterated RNA molecule for structural studies by NMR.

Core Principle: This protocol utilizes the enzymatic in vitro transcription of a DNA template using T7 RNA polymerase and a mixture of protonated and deuterated ribonucleoside triphosphates (rNTPs).[6][7]

Workflow Diagram:

Caption: In vitro transcription of deuterated RNA.

Step-by-Step Methodology:

-

DNA Template Preparation: Prepare a linearized plasmid or a double-stranded DNA fragment containing a T7 promoter upstream of the desired RNA sequence.

-

Transcription Reaction Setup: In a reaction tube, combine the DNA template, T7 RNA polymerase, a transcription buffer (containing MgCl2 and other necessary salts), and the desired mixture of protonated and deuterated rNTPs. The specific combination of labeled and unlabeled NTPs will depend on the desired labeling pattern for the final RNA molecule.

-

Incubation: Incubate the reaction mixture at 37°C for several hours to allow for transcription to occur.

-

DNase Treatment: After the incubation period, add DNase I to the reaction to digest the DNA template.

-

RNA Purification: Purify the synthesized deuterated RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercially available RNA purification kits.

-

Quality Control: Assess the purity and integrity of the deuterated RNA by gel electrophoresis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the applications of deuterated nucleotides:

| Application | Parameter | Typical Value(s) | Significance |

| Kinetic Isotope Effect (KIE) | Primary KIE (kH/kD) | > 2 | Indicates C-H bond cleavage in the rate-determining step.[2] |

| Secondary KIE (kH/kD) | 0.7 - 1.4 | Provides information on changes in hybridization and conformation.[1] | |

| NMR Spectroscopy | Reduction in Linewidth | Varies; can be significant | Sharper peaks and improved spectral resolution.[8] |

| Increase in Relaxation Times (T1, T2) | Can be approximately doubled | Allows for the observation of longer-range NOEs.[9] | |

| Drug Metabolism | Decrease in in vitro Intrinsic Clearance (CLint) | Can be significant (e.g., 50-70% reduction) | Slower metabolic rate.[20] |

| Increase in in vivo Half-Life (t½) | Variable; can be substantial | Longer duration of action. | |

| Increase in in vivo AUC | Variable; can be significant (e.g., >100% increase) | Greater overall drug exposure.[20] | |

| Mass Spectrometry | Isotopic Purity of Deuterated Standards | ≥98% | Ensures accurate quantification.[17] |

| Chemical Purity of Deuterated Standards | >99% | Minimizes interference from impurities.[17] |

Conclusion and Future Outlook